Cas no 84829-54-9 (Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)

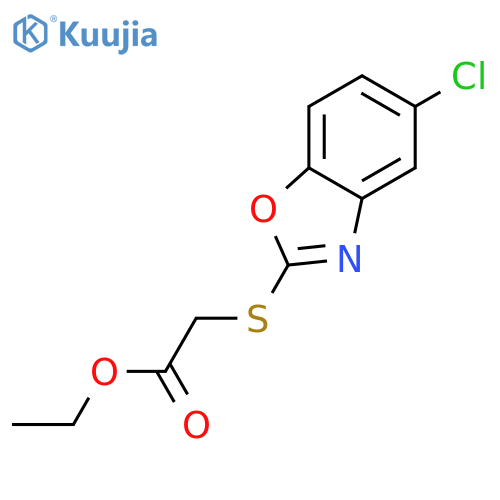

84829-54-9 structure

商品名:Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate

CAS番号:84829-54-9

MF:C11H10ClNO3S

メガワット:271.720000743866

MDL:MFCD00127440

CID:3143282

PubChem ID:1475252

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate

- ethyl 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate

- AKOS000321388

- MFCD00127440

- ALBB-004135

- Ethyl2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate

- ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate

- 84829-54-9

- 4B-124

- Oprea1_739928

- STK013955

- ethyl [(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate

- H23271

- Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate

-

- MDL: MFCD00127440

- インチ: InChI=1S/C11H10ClNO3S/c1-2-15-10(14)6-17-11-13-8-5-7(12)3-4-9(8)16-11/h3-5H,2,6H2,1H3

- InChIKey: BQHXRIVUWVRFII-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CSC1=NC2=C(O1)C=CC(=C2)Cl

計算された属性

- せいみつぶんしりょう: 271.0069920g/mol

- どういたいしつりょう: 271.0069920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 77.6Ų

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E019590-500mg |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | 500mg |

$ 300.00 | 2022-06-05 | ||

| abcr | AB405268-1 g |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | 1 g |

€239.00 | 2023-07-19 | ||

| A2B Chem LLC | AI73133-5g |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | >95% | 5g |

$1400.00 | 2024-04-19 | |

| A2B Chem LLC | AI73133-500mg |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | >95% | 500mg |

$302.00 | 2024-04-19 | |

| abcr | AB405268-500mg |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate; . |

84829-54-9 | 500mg |

€205.00 | 2025-02-21 | ||

| A2B Chem LLC | AI73133-10mg |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | >95% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AI73133-10g |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | >95% | 10g |

$2497.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743613-1g |

Ethyl 2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate |

84829-54-9 | 98% | 1g |

¥2093.00 | 2024-07-28 | |

| abcr | AB405268-10 g |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | 10 g |

€1,074.00 | 2023-07-19 | ||

| abcr | AB405268-500 mg |

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate |

84829-54-9 | 500MG |

€195.40 | 2023-02-20 |

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

84829-54-9 (Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:84829-54-9)Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate

清らかである:99%

はかる:1g

価格 ($):207.0